N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide
Description
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide is a complex organic compound that features a benzofuran ring fused with a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23-9-7-17(13-20(23)24)21(25)22-18-4-2-3-14(12-18)15-5-6-19-16(11-15)8-10-26-19/h2-6,11-12,17H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDPTDBAJAMAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)NC2=CC=CC(=C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The piperidine ring can be synthesized through a series of reactions involving the formation of an amide bond. The final step usually involves the coupling of the benzofuran and piperidine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of chiral catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the piperidine ring can produce alcohol derivatives.
Scientific Research Applications
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of tumor cell growth or viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2-carboxylic acid share structural similarities with N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide.
Piperidine derivatives: Compounds such as piperidine-4-carboxamide and 1-methylpiperidine-4-carboxamide are structurally related.
Uniqueness
This compound is unique due to its combined benzofuran and piperidine rings, which confer distinct biological activities and chemical properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
